4-(2,3-Dimethyl-1H-indol-1-yl)butanamide
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Overview
Description
4-(2,3-Dimethyl-1H-indol-1-yl)butanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 4-(2,3-Dimethyl-1H-indol-1-yl)butanamide typically involves the following steps:
Formation of Butanamide Side Chain: The 2,3-dimethylindole is then reacted with butanoyl chloride in the presence of a base such as pyridine to form the butanamide side chain.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .
Chemical Reactions Analysis
4-(2,3-Dimethyl-1H-indol-1-yl)butanamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
4-(2,3-Dimethyl-1H-indol-1-yl)butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethyl-1H-indol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The indole ring allows the compound to bind with high affinity to various receptors, including those involved in inflammation and cancer progression . The exact molecular targets and pathways are still under investigation, but it is believed that the compound exerts its effects by modulating signaling pathways and inhibiting key enzymes involved in disease processes .
Comparison with Similar Compounds
4-(2,3-Dimethyl-1H-indol-1-yl)butanamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and neurotransmitter production.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the butanamide side chain, which imparts distinct chemical and biological properties .
Properties
CAS No. |
61921-88-8 |
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Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
4-(2,3-dimethylindol-1-yl)butanamide |
InChI |
InChI=1S/C14H18N2O/c1-10-11(2)16(9-5-8-14(15)17)13-7-4-3-6-12(10)13/h3-4,6-7H,5,8-9H2,1-2H3,(H2,15,17) |
InChI Key |
PJVCUVMHZSXJKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CCCC(=O)N)C |
Origin of Product |
United States |
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